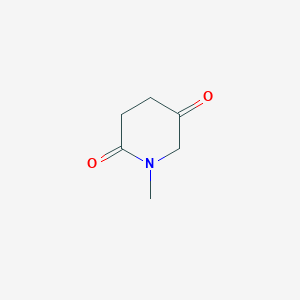

1-Methylpiperidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

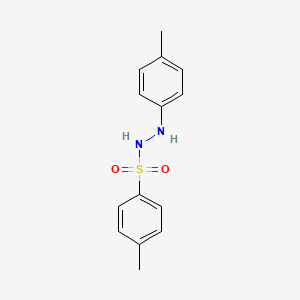

1-Methylpiperidine-2,5-dione is a chemical compound with the molecular formula C6H9NO2 . It is used in research and not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, has been a subject of interest in the scientific community . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Corrosion Inhibition : 1-Methylpiperidine-2,5-dione derivatives, specifically 1H-pyrrole-2,5-dione derivatives, have been studied for their efficiency in inhibiting the corrosion of carbon steel in acidic environments. Research by Zarrouk et al. (2015) found that these derivatives show good inhibition efficiency, which increases with the concentration of the inhibitor. They also observed that the adsorption mechanism on the steel surface in an acidic solution is primarily controlled by a chemisorption process Zarrouk et al., 2015.

Organic Synthesis : In the field of organic synthesis, this compound derivatives have been utilized in various reactions. For example, Hua et al. (2005) described a one-pot synthesis method for 10-Methyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione derivatives using microwave heating without a catalyst. This method offers the advantage of short routine, high yields, and environmentally friendly conditions Hua et al., 2005.

Spectroscopic Properties : The synthesis and spectroscopic properties of related compounds like 1-hydroxypiperazine-2,5-diones have also been explored. Akiyama et al. (1989) investigated these compounds' circular dichroism, NMR, IR, and UV spectral data, providing insights into their structural and chemical properties Akiyama et al., 1989.

Enzyme Inhibition : Research on analogues of aminoglutethimide, which include certain this compound derivatives, has shown that these compounds can selectively inhibit enzymes like aromatase. Foster et al. (1985) synthesized analogues where the aminophenyl substituent is replaced by pyridyl or substituted pyridyl, leading to strong competitive inhibition of aromatase Foster et al., 1985.

Electrocatalytic Applications : Derivatives of this compound, such as 1,10-phenanthroline-5,6-dione complexes, have been studied for their potential in modifying electrodes for electrocatalytic applications. Wu et al. (1996) discussed the preparation and electrochemical characterization of these modified electrodes, highlighting their potent and persistent electrocatalytic activity towards NADH oxidation Wu et al., 1996.

Medicinal Chemistry : In the realm of medicinal chemistry, this compound and its derivatives have been investigated for various biological activities. For instance, Cvetkovic et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and evaluated their antifungal activities. They found that some of these compounds showed promising in vitro antifungal activities Cvetkovic et al., 2019.

Mecanismo De Acción

Target of Action

Piperidine derivatives, which include 1-methylpiperidine-2,5-dione, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological activities .

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

Safety and Hazards

Direcciones Futuras

Piperidines, including 1-Methylpiperidine-2,5-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-methylpiperidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-4-5(8)2-3-6(7)9/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESFOYQRKATOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408309-25-1 |

Source

|

| Record name | 1-methylpiperidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)

![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)

![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)

![N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2741477.png)

![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)

![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)

![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)